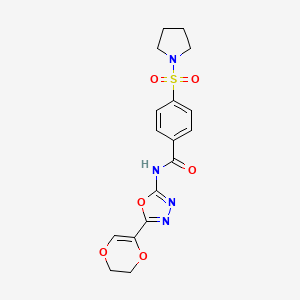
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H18N4O6S and its molecular weight is 406.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dioxin ring and an oxadiazole moiety. Its synthesis typically involves multiple steps, including condensation reactions to form the dioxin ring and cyclization reactions to introduce the oxadiazole and amide functionalities. The synthetic routes are optimized for yield and purity in both laboratory and industrial settings.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit bioactivity by inhibiting various enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Anticancer Potential
Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives, suggesting that this compound may also possess similar activities. These compounds have been shown to inhibit telomerase activity and affect pathways involved in tumor growth. For instance:
Other Biological Activities
The compound's structural features suggest a broad spectrum of potential biological activities beyond anticancer effects:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
- Anti-inflammatory Effects : Preliminary data suggest involvement in reducing inflammatory responses.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Immunomodulatory Effects : A study demonstrated that a derivative of the oxadiazole scaffold could rescue mouse splenocytes from apoptosis induced by PD-L1 interactions at concentrations as low as 100 nM .
- Antitumor Activity : In vitro assays showed significant inhibition of cancer cell lines when treated with oxadiazole derivatives, emphasizing their potential as lead compounds for drug development .
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c22-15(18-17-20-19-16(27-17)14-11-25-9-10-26-14)12-3-5-13(6-4-12)28(23,24)21-7-1-2-8-21/h3-6,11H,1-2,7-10H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKITVJPJWEDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














